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Compound Name: Gold(I) iodide

Cat. No.: B081469 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular geometry of Gold(I) iodide complexes, a

class of compounds with significant potential in catalysis, materials science, and medicinal

chemistry. A comprehensive understanding of their structural features is paramount for

designing novel complexes with tailored properties. This document provides a summary of key

structural data, detailed experimental methodologies for their characterization, and visual

representations of their fundamental geometries and experimental workflows.

Core Molecular Geometries of Gold(I) Iodide
Complexes
Gold(I) centers, with their d10 electron configuration, predominantly favor a two-coordinate,

linear geometry.[1] This linearity is a defining characteristic of many Gold(I) iodide complexes.

However, the structural landscape is enriched by the presence of aurophilic interactions—weak

attractive forces between gold centers—which can lead to the formation of dimeric, oligomeric,

and polymeric structures in the solid state.[2][3] These interactions can cause deviations from

the ideal 180° bond angle. While less common, three-coordinate (trigonal planar) and four-

coordinate (tetrahedral) geometries can also be observed, particularly with specific ligand sets.

[4][5]
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Data Presentation: Structural Parameters of Selected
Gold(I) Iodide Complexes
The following table summarizes key geometric parameters for a selection of Gold(I) iodide
complexes, as determined by single-crystal X-ray diffraction. This data provides a quantitative

insight into the typical bond lengths and angles, as well as the range of aurophilic interaction

distances.

Complex
Au-I Bond
Length (Å)

Other Key
Bond
Lengths (Å)

Key Bond
Angles (°)

Au···Au
Distance
(Å)

Reference

(DAC)Au(I)I

(3-I)
~2.63 (avg.)

Au-C: ~1.99

(avg.)

C-Au-I: ~177

(avg.)
N/A [6]

[Au₂(μ-

dppm)₂I]⁺ (in

1)

3.0051(9)

Au-P:

2.303(2) -

2.316(2)

P-Au-P:

122.99(8)
2.9180(5) [7][8]

[Au₂(μ-

dppm)₂(μ-I)]⁺

(in 2, 3)

2.72 (avg.)
Au-P: 2.33

(avg.)

P-Au-P: 118

(avg.)
3.1 (avg.) [5][7]

L₂AuI₂ (L =

1,5-diaza-3,7-

diphosphacyc

looctane

derivative)

3.168(1)
Au-P: 2.37

(avg.)

P-Au-P:

111.4 (avg.)
3.1680(5) [2]

AuI

(tetragonal

phase)

N/A N/A N/A ~3.04 [9]

Note: "avg." denotes an average value where multiple similar measurements are present in the

crystal structure. dppm = bis(diphenylphosphino)methane, DAC = N,N′-diamidocarbene.
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The synthesis and structural elucidation of Gold(I) iodide complexes involve a series of well-

established experimental procedures.

General Synthesis of Gold(I) Iodide Complexes
A common synthetic route to Gold(I) iodide complexes involves the reaction of a suitable

Gold(I) precursor, often a chloride or thiosulfate complex, with a source of iodide and the

desired ancillary ligands, such as phosphines.

Example Protocol for a Phosphine-Gold(I) Iodide Complex:

Precursor Preparation: A solution of a Gold(I) precursor, such as (tht)AuCl (tht =

tetrahydrothiophene), is prepared in an appropriate organic solvent (e.g., dichloromethane or

acetone).[2]

Ligand Addition: The desired phosphine ligand is added to the solution, typically in a 1:1 or

2:1 molar ratio with respect to the gold precursor. The reaction is stirred at room temperature

to allow for the formation of the phosphine-gold(I) chloride intermediate.

Anion Exchange: An iodide source, such as potassium iodide (KI) or tetrabutylammonium

iodide (TBAI), is added to the reaction mixture. This results in the substitution of the chloride

ligand with iodide.[10]

Isolation and Purification: The resulting Gold(I) iodide complex is isolated by filtration to

remove any precipitated salts (e.g., KCl). The product can be further purified by

recrystallization, often through slow diffusion of a non-polar solvent (e.g., hexane or diethyl

ether) into a solution of the complex in a more polar solvent (e.g., dichloromethane).[1][2]

Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the precise molecular

geometry of crystalline Gold(I) iodide complexes.[11]

Methodology:

Crystal Growth: High-quality single crystals of the Gold(I) iodide complex are grown,

typically by slow evaporation of a solvent or by vapor diffusion techniques.[1][2]
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Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A

beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a

specific pattern based on its internal atomic arrangement. The intensities and positions of the

diffracted beams are recorded by a detector as the crystal is rotated.[11]

Structure Solution and Refinement: The collected diffraction data is processed to determine

the unit cell dimensions and space group. The structure is then solved using computational

methods (e.g., direct methods or Patterson synthesis) to generate an initial model of the

atomic positions. This model is then refined against the experimental data to obtain the final,

precise atomic coordinates, bond lengths, and bond angles.[12]

Spectroscopic Characterization
While X-ray diffraction provides solid-state structural information, spectroscopic techniques are

crucial for characterizing the complexes in solution and confirming their identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:1H, 13C, and 31P NMR are used to

confirm the coordination of the organic ligands to the gold center.[1][13]

Mass Spectrometry: Techniques such as Electrospray Ionization (ESI) mass spectrometry

are used to determine the mass-to-charge ratio of the complex, confirming its molecular

weight.[2]

Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the vibrational

modes of the ligands and can be sensitive to coordination.[1]

Visualizing Molecular Geometries and Workflows
The following diagrams, generated using Graphviz, illustrate the key molecular geometries and

a typical experimental workflow for the study of Gold(I) iodide complexes.
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Caption: Idealized linear geometry of a two-coordinate Gold(I) iodide complex.

Caption: Dimeric structure stabilized by an aurophilic interaction.
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Caption: Experimental workflow for Gold(I) iodide complex analysis.

Conclusion
The molecular geometry of Gold(I) iodide complexes is predominantly linear, but this simplicity

is often elaborated in the solid state by aurophilic interactions that lead to supramolecular

assemblies. The precise structural parameters are highly dependent on the nature of the other

ligands coordinated to the gold center. A combination of robust synthetic methods, detailed

spectroscopic characterization, and single-crystal X-ray diffraction is essential for a thorough

understanding of these fascinating compounds. The data and protocols presented herein serve

as a valuable resource for researchers engaged in the design and application of Gold(I) iodide
complexes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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